4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rearrangement in Alkaline Medium
The rearrangement of compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide in alkaline mediums is a notable application. This process results in the formation of furan-4-carboxylic and pyrrole-4-carboxylic acids with high yields through a second-order Beckmann rearrangement. The significance of this rearrangement lies in its efficiency and the structural confirmation of the resultant compounds through mass spectral analysis (Stankyavichus et al., 1999).
Microwave-Assisted Synthesis
Another application is the microwave-assisted synthesis of hybrid molecules combining benzenesulfonohydrazide and benzenesulfonamide cyclic imide, which has been evaluated for anticancer activity. This process involves condensation under microwave irradiation, resulting in good yields of the compounds. The relevance of this application is its potential use in developing anticancer drugs, as demonstrated by the screening of these compounds against various human cancer cell lines (Kumar et al., 2015).
Synthesis of Anticancer Compounds
The synthesis of novel indenopyridine derivatives with 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide structure has shown promising anticancer properties. These compounds were synthesized via a one-pot reaction and evaluated for their effectiveness against breast cancer cell lines. The importance of this application is highlighted by the higher potency of some compounds compared to standard drugs like Doxorubicin (Ghorab & Al-Said, 2012).
Synthesis of Benzenesulfonamide CCR5 Antagonists
Methylbenzenesulfonamide has garnered interest due to its potential use in synthesizing small molecular antagonists for the prevention of human HIV-1 infection. An example includes the preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, a novel compound used as a candidate for drug development (Cheng De-ju, 2015).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBDWEZUCULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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